N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt
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Overview
Description
N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt is a chemical compound known for its significant pharmacological properties. It is often used in scientific research due to its ability to selectively inhibit certain enzymes, making it valuable in the study of various biological processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt typically involves multiple steps:
Formation of Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting a suitable phenylhydrazine derivative with an appropriate β-keto ester under acidic conditions.
Sulfonylation: The next step is the sulfonylation of the phenyl ring. This is usually done by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Amidation: The final step involves the amidation of the sulfonylated intermediate with butanoyl chloride in the presence of a base to form the butanamide derivative.
Sodium Salt Formation: The compound is then converted to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through selective reactions.
Biology: The compound is valuable in studying enzyme inhibition, particularly cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
Medicine: Due to its enzyme inhibitory properties, it is explored for potential therapeutic applications in treating inflammatory diseases and pain management.
Industry: It is used in the development of pharmaceuticals and as a standard in analytical chemistry for quality control and method development.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes. It binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This inhibition reduces the production of these mediators, thereby exerting anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-propanamide
- N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-acetamide
Uniqueness
Compared to similar compounds, N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt has a unique butanamide group, which may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural difference can result in variations in potency, selectivity, and duration of action, making it a distinct and valuable compound for research and potential therapeutic use.
Properties
Molecular Formula |
C20H19N2NaO4S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
sodium;butanoyl-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylazanide |
InChI |
InChI=1S/C20H20N2O4S.Na/c1-3-7-18(23)22-27(24,25)17-12-10-15(11-13-17)19-14(2)26-21-20(19)16-8-5-4-6-9-16;/h4-6,8-13H,3,7H2,1-2H3,(H,22,23);/q;+1/p-1 |
InChI Key |
PUISERDKPKYJAH-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+] |
Origin of Product |
United States |
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